molecular formula C14H15BrO3 B1323814 trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-61-9

trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323814
M. Wt: 311.17 g/mol
InChI Key: DTACUJOMFXBPGV-JOYOIKCWSA-N
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Description

“trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a cyclopentane ring with a carboxylic acid group at one position and a 2-oxoethyl group at another position. The 2-oxoethyl group is further substituted with a bromophenyl group .

Scientific Research Applications

Conformational Analysis and Synthetic Applications

  • Conformational Preferences : The intrinsic conformational preferences of related cyclopentane derivatives have been studied using DFT calculations, revealing that the conformational space of certain stereoisomers is more restricted, both in the gas phase and in solution. This insight is crucial for understanding the behavior of similar compounds in various environments (Casanovas et al., 2008).

  • Chromatographic Separation : High-performance liquid chromatographic methods have been developed for separating isomers of similar amino-cyclopentane-carboxylic acids, indicating the potential for precise analytical and preparative applications (Péter & Fülöp, 1995).

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Monoamidic Derivatives : Research has been conducted on the synthesis of monoamidic derivatives of cyclopentanedicarboxylic acids, aiming to explore their potential as angiotensin converting enzyme inhibitors, which highlights the application in designing novel therapeutic agents (Turbanti et al., 1993).

  • Exploration in Organic Synthesis : The compound and its related analogues have been utilized in diverse organic syntheses, such as in the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, demonstrating its versatility in organic chemistry (Szakonyi et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and disposed of according to local regulations .

Future Directions

As this is a novel compound, future research could focus on synthesizing the compound and studying its physical and chemical properties. Its potential biological activity could also be investigated, which may lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

(1R,2S)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACUJOMFXBPGV-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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